Cas no 2006-80-6 (methyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate)

methyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate structure
2006-80-6 structure
Productnaam:methyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
CAS-nummer:2006-80-6
MF:C17H14N2O3
MW:294.304664134979
CID:1391475
PubChem ID:16175

methyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate Chemische en fysische eigenschappen

Naam en identificatie

    • methyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
    • 2-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester
    • 2-(2-methyl-4-oxo-4H-quinazoline-3-yl)benzoic acid methyl ester
    • methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate
    • MLS000062064
    • Methyl o-(2-methyl-3-(4(3H)-quinazolinonyl))benzoate
    • Oprea1_658028
    • BRN 0282830
    • HMS2302O08
    • 5-24-03-00157 (Beilstein Handbook Reference)
    • AB00093084-11
    • 2-Methyl-3-(2'-methoxycarbonylphenyl)chinazolinone-(4)
    • BDBM56167
    • AKOS000661384
    • 2-(2-methyl-4-oxo-3-quinazolinyl)benzoic acid methyl ester
    • DTXSID50173874
    • AB00093084-01
    • STL553602
    • 2006-80-6
    • 2-Methyl-3-(2'-methoxycarbonylphenyl)chinazolinone-(4) [German]
    • 2-(4-keto-2-methyl-quinazolin-3-yl)benzoic acid methyl ester
    • B 270
    • CHEMBL1608226
    • Oprea1_483698
    • methyl 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
    • BRD-K55306531-001-06-5
    • cid_16175
    • SMR000070060
    • methyl 2-(2-methyl-4-oxidanylidene-quinazolin-3-yl)benzoate
    • METHYL 2-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]BENZOATE
    • BENZOIC ACID, o-(2-METHYL-3-(4(3H)-QUINAZOLINONYL)), METHYL ESTER
    • Inchi: InChI=1S/C17H14N2O3/c1-11-18-14-9-5-3-7-12(14)16(20)19(11)15-10-6-4-8-13(15)17(21)22-2/h3-10H,1-2H3
    • InChI-sleutel: GWYMSEVUCVMJFZ-UHFFFAOYSA-N
    • LACHT: COC(=O)c1ccccc1-n1c(C)nc2ccccc2c1=O

Berekende eigenschappen

  • Exacte massa: 294.10052
  • Monoisotopische massa: 294.100442
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 488
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 59

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 465.4°C at 760 mmHg
  • Vlampunt: 235.3°C
  • Brekindex: 1.622
  • PSA: 58.97
Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
BIOOKE MICROELECTRONICS CO.,LTD
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.